Viranamycin A
Description
Structure
2D Structure
Properties
CAS No. |
139595-03-2 |
|---|---|
Molecular Formula |
C41H64O13 |
Molecular Weight |
764.9 g/mol |
IUPAC Name |
(E)-4-[2-[4-[(4E,6E,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C41H64O13/c1-12-30-36(45)24(4)18-22(2)14-13-15-31(50-10)39(53-40(48)32(51-11)20-23(3)19-25(5)37(30)46)27(7)38(47)28(8)41(49)21-33(26(6)29(9)54-41)52-35(44)17-16-34(42)43/h13-17,19-20,24-31,33,36-39,45-47,49H,12,18,21H2,1-11H3,(H,42,43)/b15-13+,17-16+,22-14+,23-19+,32-20- |
InChI Key |
FFXNCZHMXIHYJQ-DSRXPEASSA-N |
SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
Isomeric SMILES |
CCC1C(C(C/C(=C/C=C/C(C(OC(=O)/C(=C/C(=C/C(C1O)C)/C)/OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)/C=C/C(=O)O)O)O)OC)/C)C)O |
Canonical SMILES |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C)C)OC(=O)C=CC(=O)O)O)O)OC)C)C)O |
Synonyms |
viranamycin A |
Origin of Product |
United States |
Microbial Production and Isolation of Viranamycin a
Source Microorganism Identification: Streptomyces Species and Strains (e.g., Streptomyces sp. CH41)
Streptomyces is a genus of Gram-positive bacteria widely recognized for their ability to produce a diverse array of bioactive secondary metabolites, including antibiotics, antifungals, and antivirals. bjid.org.brfrontiersin.org They are filamentous bacteria commonly found in soil environments. bjid.org.brfrontiersin.org The production of antibiotics in Streptomyces is often species-specific and plays a role in inter-microbial competition. bjid.org.br
Viranamycins A and B were notably isolated from the culture broth of Streptomyces sp. CH41. nih.gov This highlights the importance of identifying and culturing specific strains within the Streptomyces genus for the production of particular compounds like Viranamycin A. While Streptomyces sp. CH41 is identified as a source, the genus Streptomyces encompasses a vast number of species and strains, many of which are prolific producers of natural products. bjid.org.brnih.govuniprot.orgunirioja.es Research into different Streptomyces isolates continues to yield novel compounds and provides sources for known ones. nih.govmdpi.compeerj.com
Isolation from Culture Broth and Fermentation Processes
The isolation of this compound begins with the fermentation of the producing Streptomyces strain in a suitable culture medium. Fermentation conditions, including media composition, pH, temperature, and aeration, are optimized to maximize the yield of the desired metabolite. mdpi.comgoogle.com
Following the fermentation period, this compound is typically present in the culture broth, either dissolved or associated with the microbial biomass. The initial steps in isolation involve separating the solid biomass from the liquid broth. This can be achieved through methods such as centrifugation or filtration. google.combrieflands.com
The compound is then extracted from the separated broth or biomass using appropriate solvents. The choice of solvent is crucial and depends on the chemical properties of this compound. For instance, studies on the extraction of antibiotics from fermentation broth have explored the efficiency of various organic solvents like dichloromethane, chloroform, ethyl acetate (B1210297), n-hexane, and diethyl ether. brieflands.com Chloroform has been reported as an effective solvent for antibiotic extraction in some cases. brieflands.com The extraction process may involve mixing the fermentation broth or biomass with the solvent, allowing the compound to partition into the organic phase. google.combrieflands.com
Detailed research findings on fermentation optimization for antibiotic production by Streptomyces indicate that factors such as the presence of organic nitrogen sources can influence the quantity and diversity of secondary metabolites produced. unirioja.es The stability of compounds within the fermentation broth under varying environmental conditions like temperature and pH is also a critical consideration for successful isolation. mdpi.com
Advanced Chromatographic and Separation Methodologies for Purification
Once extracted, the crude product containing this compound requires further purification to obtain the compound in a highly pure form. Advanced chromatographic and separation methodologies are essential for this process, allowing for the separation of this compound from other co-extracted metabolites and impurities.
Chromatographic techniques are widely employed for the purification of natural products from complex microbial extracts. High-performance liquid chromatography (HPLC) is a powerful tool for achieving high resolution separation. nih.gov Other chromatographic methods, such as column chromatography, are also commonly used in the purification of antibiotics and other bioactive compounds from microbial sources. google.comepo.orggoogleapis.com
The purification process often involves multiple chromatographic steps, utilizing different stationary phases and mobile phases to selectively elute this compound. For example, flash chromatography using silica (B1680970) as the stationary phase and solvent mixtures like ethyl acetate and petroleum ether has been described for the purification of related compounds. google.comepo.org
While specific detailed chromatographic protocols solely for this compound purification from Streptomyces sp. CH41 are not extensively detailed in the provided search results, general principles of antibiotic purification from fermentation broth using chromatography are well-established. This includes techniques like normal phase chromatography for separating macrolide antibiotics. google.com The goal of these methodologies is to achieve a high level of purity for the isolated this compound.
Data regarding the efficiency of different purification steps and the resulting purity of this compound would typically be presented in data tables in scientific literature. However, specific quantitative data tables for this compound purification yields and purity from the search results are limited. General purification strategies for compounds from fermentation broth often involve sequential extraction and chromatographic steps to increase purity. google.comgoogle.com
Illustrative Data (Conceptual Table based on general principles, not specific this compound data from searches):
| Step | Method | Expected Outcome |
| 1. Biomass Separation | Centrifugation/Filtration | Separation of cells from broth |
| 2. Extraction | Solvent Extraction | Transfer of compound to solvent |
| 3. Initial Purification | Column Chromatography | Removal of bulk impurities |
| 4. Final Purification | High-Performance LC (HPLC) | High-purity compound |
This table provides a general overview of the typical steps involved in isolating and purifying a microbial metabolite like this compound, based on the methodologies mentioned in the search results for similar processes.
Advanced Structural Elucidation of Viranamycin a
Spectroscopic Techniques for Definitive Structure Determination
The foundational work in deciphering the structure of Viranamycin A relied on a suite of spectroscopic methods. These techniques, used in concert, provided unambiguous evidence for the connectivity and chemical environment of each atom within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D, e.g., DQF-COSY, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy was central to the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments were employed to piece together the intricate framework of the molecule.
The ¹³C NMR spectrum revealed the presence of 41 distinct carbon signals, consistent with the molecular formula. Detailed analysis of these signals provided the initial inventory of the carbon skeleton.
Table 1: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δC) in CDCl₃ |
|---|---|
| 1 | 168.0 |
| 2 | 119.5 |
| 3 | 145.4 |
| 4 | 33.9 |
| 5 | 137.9 |
| 6 | 125.7 |
| 7 | 81.3 |
| 8 | 41.2 |
| 9 | 73.1 |
| 10 | 36.3 |
| 11 | 74.3 |
| 12 | 130.2 |
| 13 | 135.8 |
| 14 | 39.7 |
| 15 | 78.9 |
| 16 | 42.1 |
| 17 | 99.8 |
| 18 | 35.5 |
| 19 | 67.9 |
| 20 | 31.9 |
| 21 | 172.5 |
| 22 | 13.9 |
| 23 | 12.1 |
| 24 | 16.5 |
| 25 | 10.2 |
| 26 | 20.9 |
| 27 | 15.8 |
| 28 | 15.1 |
| 29 | 17.6 |
| 30 | 56.4 |
| 31 | 58.1 |
| 1' | 165.7 |
| 2' | 130.6 |
| 3' | 139.3 |
| 4' | 166.4 |
| 5' | 51.9 |
| 6' | 51.9 |
| 7' | 17.9 |
| 8' | 17.9 |
| 9' | 12.4 |
Data sourced from spectral database analysis.
Further insights were gained from 2D NMR experiments such as Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY) and Heteronuclear Multiple Bond Correlation (HMBC). DQF-COSY experiments established proton-proton (¹H-¹H) coupling networks, allowing for the tracing of contiguous spin systems within the molecule. HMBC spectra were crucial for connecting these fragments by revealing long-range (2- and 3-bond) correlations between protons and carbons. These correlations were instrumental in piecing together the entire carbon framework and placing the various functional groups.
Mass Spectrometry (MS) Techniques (e.g., HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was utilized to determine the precise molecular formula of this compound. This technique provided an exact mass measurement, from which the elemental composition was calculated to be C₄₁H₆₄O₁₃. spectrabase.com This information was fundamental and served as a critical constraint for the interpretation of the NMR data.
Vibrational and Electronic Spectroscopy (e.g., IR, UV-Vis)
Vibrational and electronic spectroscopy provided valuable information regarding the functional groups present in this compound. Infrared (IR) spectroscopy indicated the presence of hydroxyl groups, ester carbonyls, and carbon-carbon double bonds. Ultraviolet-Visible (UV-Vis) spectroscopy revealed absorption maxima characteristic of a conjugated diene system within the macrolide ring, which was consistent with the proposed structure derived from NMR and MS data.
Confirmation of Macrocyclic Architecture (e.g., 18-membered macrolide)
The comprehensive analysis of the NMR and MS data confirmed that this compound possesses an 18-membered macrolide ring structure. Current time information in Tokyo, JP. The connectivity established through HMBC correlations, in conjunction with the molecular formula from HR-ESI-MS, allowed for the unambiguous closure of the large ring. This macrocyclic core is a defining feature of this class of antibiotics and is crucial for its biological activity. This compound is structurally related to other 18-membered macrolides such as virustomycin (B1232303) A and concanamycin (B1236758) A. Current time information in Tokyo, JP.
Stereochemical Assignment and Relative Configuration Analysis
Determining the three-dimensional arrangement of atoms, or stereochemistry, is a critical final step in structure elucidation. For this compound, this was achieved primarily through detailed analysis of NMR data.
Application of Coupling Constants and NOE Data
The relative configuration of the stereocenters within the this compound macrocycle was established by analyzing proton-proton coupling constants (J-values) and Nuclear Overhauser Effect (NOE) data. The magnitude of the J-values between adjacent protons provided information about their dihedral angles, which in turn helped to define the relative orientation of substituents along the carbon chain.
NOE experiments, which detect protons that are close in space (typically within 5 Å), were used to establish through-space proximities. Correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) spectra provided crucial evidence for the relative stereochemistry of various chiral centers around the macrocyclic ring. By combining the constraints from both coupling constants and NOE data, a consistent three-dimensional model of the relative configuration of this compound was constructed.
Computational and Quantum Chemical Modeling in Stereochemistry
The definitive assignment of the complex stereochemistry of macrocyclic compounds such as this compound is a significant challenge in structural elucidation. While spectroscopic techniques like NMR provide crucial data on relative configurations, computational and quantum chemical modeling have become indispensable tools for determining the absolute configuration and understanding the conformational landscape of such intricate molecules. These methods offer a powerful synergy with experimental data, providing a deeper understanding of the molecule's three-dimensional structure.
At the heart of computational stereochemical analysis lies the principle of comparing experimentally measured properties with those calculated for all possible stereoisomers of a proposed structure. A match between the experimental and calculated data for a specific isomer allows for the confident assignment of its absolute configuration. Methodologies such as Density Functional Theory (DFT) are central to these calculations, enabling the prediction of various chiroptical and spectroscopic properties with a high degree of accuracy. nih.gov
One of the most robust approaches involves the calculation of electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. nih.gov The process begins with a conformational search for each possible diastereomer to identify all low-energy conformers. Subsequently, the ECD and VCD spectra for each conformer are calculated. A Boltzmann-weighted average of the calculated spectra for each diastereomer is then compared with the experimental spectrum. The diastereomer whose calculated spectrum most closely matches the experimental one is assigned as the correct absolute configuration.
Quantum chemical calculations of Nuclear Magnetic Resonance (NMR) parameters also play a pivotal role. By calculating the chemical shifts (δ) and spin-spin coupling constants (J) for possible isomers, a direct comparison with experimental NMR data can be made. This is particularly useful for assigning the relative configuration of stereogenic centers within the molecule. mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is a commonly employed quantum mechanical approach for calculating NMR shielding tensors, from which chemical shifts are derived. mdpi.com
While extensive research exists on the application of these computational methods to a wide array of complex natural products, specific studies detailing the computational and quantum chemical modeling for the stereochemical elucidation of this compound are not extensively available in the public domain. However, the established success of these methodologies in resolving the stereochemistry of other complex macrolides provides a clear framework for how such an analysis would be approached for this compound.
Below is a representative table outlining the typical computational workflow and the kind of data that would be generated in such a study.
| Computational Step | Methodology | Calculated Parameters | Purpose |
| Conformational Search | Molecular Mechanics (e.g., MMFF) or Monte Carlo | Low-energy conformers | To identify all stable conformations of each possible stereoisomer. |
| Geometry Optimization | Density Functional Theory (e.g., B3LYP/6-31G(d)) | Optimized 3D coordinates, relative energies | To obtain accurate structures and relative stabilities of conformers. |
| ECD/VCD Spectra Calculation | Time-Dependent DFT (TDDFT) | Excitation energies, rotational strengths | To generate theoretical chiroptical spectra for comparison with experimental data. |
| NMR Parameters Calculation | GIAO (Gauge-Including Atomic Orbital) method | Isotropic shielding constants (σ), spin-spin coupling constants (J) | To predict NMR chemical shifts and coupling constants for structural verification. |
| Data Analysis | Boltzmann weighting and spectral comparison | Weighted-average spectra | To compare theoretical data with experimental results for absolute configuration assignment. |
The application of these computational tools is crucial for overcoming the limitations of purely experimental approaches, especially for molecules with numerous chiral centers and significant conformational flexibility like this compound.
Elucidation of Viranamycin a Biosynthesis Pathway
Genetic Basis of Viranamycin A Biosynthesis
The genetic blueprint for the synthesis of complex natural products like this compound is encoded within a dedicated set of genes known as a Biosynthetic Gene Cluster (BGC).
Identification and Characterization of Biosynthetic Gene Clusters (BGCs)
While the specific BGC for this compound has not been identified and characterized, the genomes of producing organisms, typically from the genus Streptomyces, are known to harbor numerous BGCs. mdpi.com The identification of such a cluster is the first step in elucidating the biosynthetic pathway and is usually accomplished through genome mining approaches. These approaches search for conserved sequences characteristic of key biosynthetic enzymes. mdpi.com For related compounds, BGCs can be extensive, spanning large regions of DNA and containing dozens of open reading frames (ORFs) that code for all the necessary enzymatic machinery, regulatory proteins, and transport elements. nih.gov
Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Involvement
The structural complexity of many macrolides arises from the combined action of Type I PKS and NRPS systems. nih.govnih.gov
Polyketide Synthase (PKS): The core scaffold of macrolides is assembled by Type I PKSs, which are large, modular enzymes. Each module is responsible for the incorporation and modification of a two-carbon unit derived from precursors like malonyl-CoA or methylmalonyl-CoA. mdpi.com
Nonribosomal Peptide Synthetase (NRPS): If the this compound structure contains amino acid-derived components, its BGC would also encode NRPS enzymes. These modular enzymes select, activate, and condense specific amino acids into the growing molecular chain. nih.gov
Hybrid PKS-NRPS systems are common for complex macrolides, where the polyketide chain initiated by PKS modules is extended or terminated by NRPS modules, leading to significant structural diversity. nih.gov
Precursor Incorporation and Assembly Mechanisms
The assembly of the this compound backbone is a highly orchestrated process involving the sequential action of enzymatic domains within the PKS modules. The primary metabolism of the producing organism supplies the necessary building blocks, or precursors, for this assembly line. mdpi.com
Role of Specific Biosynthetic Proteins and Enzymes
The synthesis of the polyketide chain is catalyzed by a series of domains within each PKS module. The canonical domains include:
Acyltransferase (AT): Selects the appropriate extender unit (e.g., malonyl-CoA or methylmalonyl-CoA) and loads it onto the Acyl Carrier Protein.
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain and shuttles it between the catalytic domains.
Ketosynthase (KS): Catalyzes the Claisen condensation reaction, which elongates the polyketide chain by adding the extender unit from the ACP to the growing chain.
Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), may be present in a module to modify the β-keto group, resulting in hydroxyl, double bond, or saturated carbon centers, respectively.
Post-Synthetic Modifications and Tailoring Enzymes
After the macrolactone core is assembled and released from the PKS/NRPS machinery, it undergoes a series of post-synthetic modifications. These reactions, catalyzed by "tailoring enzymes" encoded by genes within the BGC, are crucial for the final structure and biological activity of the antibiotic. Common tailoring modifications for macrolides include:
Glycosylation: Attachment of deoxysugar moieties, which can be critical for target binding and pharmacokinetic properties.
Hydroxylation: Introduction of hydroxyl groups by cytochrome P450 monooxygenases.
Methylation: Addition of methyl groups by methyltransferases.
Comparative Biosynthesis with Related Macrolides (e.g., Concanamycin (B1236758) A, Virustomycin (B1232303) A)
Insights into this compound biosynthesis can be gained by comparing it with the pathways of structurally related macrolides like Concanamycin A and Virustomycin A. Virustomycin A is an 18-membered macrolide, and its identified BGC provides a model for understanding the synthesis of similar structures. researchgate.netnih.gov Both Concanamycin A and Virustomycin A are assembled on Type I PKS machinery.
Below is a comparative table highlighting key features of their biosynthetic pathways.
| Feature | Concanamycin A | Virustomycin A |
| Producing Organism | Streptomyces sp. | Streptomyces graminofaciens |
| Macrolactone Ring Size | 18-membered | 18-membered |
| Core Machinery | Type I PKS | Type I PKS |
| Key Precursors | Propionyl-CoA (starter), Methylmalonyl-CoA, Malonyl-CoA, Ethylmalonyl-CoA (extenders) | Putatively involves standard PKS precursors |
| BGC Features | Contains genes for PKS modules, tailoring enzymes (e.g., glycosyltransferases, P450s), and precursor supply (e.g., crotonyl-CoA reductase/carboxylase for ethylmalonyl-CoA). | The identified BGC encodes Type I PKSs, enzymes for ethylmalonyl-CoA biosynthesis, and methoxymalonyl-ACP biosynthesis. researchgate.net |
| Post-PKS Modifications | Glycosylation with a deoxysugar (6-deoxy-D-gulose), carbamoylation. | Putative glycosylation and other tailoring reactions based on final structure. |
This comparative analysis suggests that the biosynthesis of this compound likely follows a similar logic, involving a large Type I PKS assembly line with dedicated modules for precursor selection and processing, followed by a series of tailoring reactions to achieve the final bioactive conformation.
Investigative Methodologies in Biosynthetic Pathway Analysis
The elucidation of the intricate biosynthetic pathway of this compound, a complex polyketide antibiotic, has been made possible through a combination of powerful investigative methodologies. These techniques allow researchers to functionally characterize the genes involved and to trace the metabolic origins of the molecule's carbon skeleton.
Gene Disruption and Complementation Studies
A cornerstone in understanding the genetic basis of this compound biosynthesis is the targeted manipulation of the genes within its biosynthetic gene cluster. Gene disruption studies, a fundamental approach in functional genomics, have been pivotal in assigning specific functions to individual open reading frames (ORFs) within the cluster.
In studies of the closely related antibiotic, Virginiamycin M, produced by Streptomyces virginiae, researchers have successfully identified and characterized the biosynthetic gene cluster responsible for its production. mdpi.comacs.org A key finding from this research was the targeted disruption of the virA gene. This gene encodes a large, multifunctional hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme. The disruption of virA resulted in the complete cessation of Virginiamycin M production, definitively establishing its essential role in the assembly of the molecule's core structure. mdpi.com This "loss-of-function" evidence is a classic example of how gene disruption confirms the direct involvement of a specific gene in a biosynthetic pathway.
Complementation studies, which involve reintroducing a functional copy of the disrupted gene into the mutant strain, are the logical next step to confirm that the observed effect is due to the specific gene knockout and not to unintended mutations elsewhere in the genome. While not explicitly detailed in the provided search results for this compound itself, this technique is a standard and crucial validation step in such investigations.
The results from these genetic manipulation studies are instrumental in building a functional map of the biosynthetic gene cluster, as summarized in the table below.
| Gene | Encoded Protein | Disruption Phenotype | Implied Function in Biosynthesis |
| virA | Hybrid PKS-NRPS | Abolished production of Virginiamycin M | Essential for the core scaffold assembly |
Isotopic Labeling and Metabolic Tracing
To unravel the origins of the carbon atoms that constitute the this compound backbone, scientists employ isotopic labeling and metabolic tracing experiments. This powerful technique involves feeding the producing organism with precursors enriched with stable isotopes, such as carbon-13 (¹³C), and then determining the precise location of these isotopes in the final natural product. acs.org
Pioneering work on the biosynthesis of Virginiamycin M1 utilized stable isotope techniques to determine the labeling pattern of the molecule. acs.org By administering ¹³C-labeled precursors and analyzing the resulting Virginiamycin M1 using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can trace the metabolic fate of the labeled atoms. This allows for the identification of the fundamental building blocks used by the polyketide synthase machinery.
For many polyketides, the primary precursors are simple carboxylic acids like acetate (B1210297) and propionate. For instance, feeding experiments with ¹³C-labeled sodium acetate and sodium propionate can reveal which parts of the this compound molecule are derived from these specific building blocks. A patent related to Virginiamycin production describes the addition of sodium acetate and sodium propionate as precursor substances to enhance the yield of the antibiotic, further supporting their role as key building blocks. google.com
The incorporation patterns of these labeled precursors provide a detailed map of the biosynthetic assembly line, confirming the identity and sequence of the extender units used in the construction of the polyketide chain.
| Labeled Precursor Fed | Analytical Technique | Research Finding |
| Stable Isotopes (e.g., ¹³C) | NMR, Mass Spectrometry | Determination of the complete labeling pattern of Virginiamycin M1. acs.org |
| Sodium Acetate | Fermentation Yield Analysis | Increased production of Virginiamycin, indicating its role as a precursor. google.com |
| Sodium Propionate | Fermentation Yield Analysis | Increased production of Virginiamycin, indicating its role as a precursor. google.com |
These investigative methodologies, gene disruption and isotopic labeling, provide complementary and crucial insights into the biosynthesis of this compound. While genetic studies identify the enzymatic machinery, metabolic tracing reveals the raw materials, and together they paint a comprehensive picture of how this complex natural product is assembled.
Molecular and Cellular Mechanism of Action of Viranamycin a
Identification of Cellular Targets and Binding Interactions
The primary cellular target identified for Viranamycin A is the bacterial proton-translocating ATPase enzyme. ontosight.ai This enzyme is crucial for ATP production in bacteria. ontosight.ai By inhibiting this ATPase, this compound disrupts the energy metabolism of bacterial cells, ultimately leading to cell death. ontosight.ai
While the broad target has been identified, detailed research specifically on the full spectrum of this compound's cellular targets and its precise binding interactions at a molecular level is an ongoing area of investigation. Studies on the mechanism of action of antibiotics often involve identifying the specific proteins or enzymes they interact with within the target cell. mdpi.comnih.govmdpi.com These interactions can involve binding to active sites, allosteric sites, or structural components of cellular machinery. mdpi.comnih.govnih.govnih.govnih.gov
Investigation of Molecular Binding Pockets and Affinities
Investigating molecular binding pockets and affinities is crucial for understanding how a compound interacts with its target at an atomic level. This typically involves techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling to visualize the binding site and characterize the forces involved in the interaction. nih.govarxiv.orgbiorxiv.org Binding affinity, often quantified by dissociation constants (Kd) or inhibition constants (Ki), provides a measure of how tightly a molecule binds to its target. arxiv.orgbiorxiv.org
While this compound is known to inhibit the bacterial proton-translocating ATPase, detailed structural information specifically on the molecular binding pocket of this compound within this enzyme and quantitative data on its binding affinity were not extensively available in the provided search results. Research into molecular binding pockets and affinities is a standard approach in drug discovery to optimize compound interactions and understand selectivity. nih.govarxiv.orgbiorxiv.org High-affinity binding often requires shape complementarity between the ligand and the binding pocket, along with favorable non-covalent interactions such as hydrogen bonds, van der Waals forces, and electrostatic interactions. nih.govnih.govbrandeis.edu
Cellular Processes Modulated by this compound
This compound's primary impact is on bacterial energy metabolism due to its inhibition of the proton-translocating ATPase. ontosight.ai This disruption of ATP production has downstream effects on various cellular processes that rely on energy.
Impact on Cellular Permeabilization and Membrane Integrity
The effect of antimicrobial compounds on cellular permeabilization and membrane integrity is a significant aspect of their mechanism of action. Damage to the cell membrane can lead to leakage of intracellular contents and ultimately cell death. nih.govbiomol.comfrontiersin.org
While the primary mechanism of this compound involves inhibiting an intracellular enzyme ontosight.ai, some antibiotics can also affect membrane permeability or integrity, either as a primary or secondary effect. nih.govbiomol.com For example, some antimicrobial peptides exert their effects by disrupting bacterial membranes. mdpi.comnih.govfrontiersin.org Permeabilization allows substances that would normally be excluded to enter the cell. novusbio.comaddgene.org Membrane integrity is essential for maintaining cellular homeostasis and function. nih.govmdpi.com
Specific detailed data on how this compound directly impacts cellular permeabilization or membrane integrity was not prominently featured in the provided search results. However, the disruption of energy metabolism caused by ATPase inhibition could indirectly affect membrane function, as maintaining membrane potential and transport processes requires ATP. ontosight.ai
Interaction with Key Enzymes and Proteins within Bacterial or Eukaryotic Cells
This compound is known to inhibit the bacterial proton-translocating ATPase. ontosight.ai This represents a key interaction with a bacterial enzyme. The inhibition of this enzyme disrupts essential energy production in bacterial cells. ontosight.ai
The potential for this compound to interact with other key enzymes or proteins within bacterial or eukaryotic cells, beyond its primary target, is an area that would require further investigation. Many antibiotics and natural products have multiple cellular targets or can interact with proteins involved in various cellular pathways. mdpi.comnih.govmdpi.com
In bacterial cells, interactions with proteins involved in cell wall synthesis, protein synthesis (ribosomes), or nucleic acid metabolism are common mechanisms of action for antibiotics. mdpi.commdpi.comnih.govdrugbank.com In eukaryotic cells, compounds can interact with a wide range of proteins involved in signaling, metabolism, or structural maintenance. nih.govnih.govuw.edunih.govnih.govbiorxiv.orgbakerlab.org
Detailed information on specific interactions of this compound with other enzymes or proteins in either bacterial or eukaryotic cells was not extensively available in the provided search results.
Advanced Methodologies for Mechanism of Action Studies
Determining the detailed mechanism of action of a compound like this compound often involves a combination of advanced methodologies.
Target-Based Screening Approaches
Target-based screening is a widely used approach in drug discovery to identify compounds that interact with a specific molecular target, such as an enzyme or protein. rsc.orgncsu.edu This method involves screening libraries of compounds against the isolated target molecule in biochemical assays. ncsu.edudomainex.co.uk
Target-based screening can be used to identify inhibitors, activators, or binders of the target. ncsu.edu Techniques employed in target-based screening include high-throughput screening (HTS), which allows for the rapid testing of large numbers of compounds. ncsu.edudomainex.co.uk This approach is particularly useful when the molecular target of a disease or condition is known. ncsu.edu
Biochemical Assays for Enzyme Inhibition/Activation
Biochemical assays are fundamental in characterizing the interaction between a compound like this compound and its target enzymes, such as V-ATPases. These assays help quantify the inhibitory potency and selectivity of the compound.
Enzyme inhibition assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor (this compound in this case). The resulting enzyme activity is then measured, and the data is used to determine parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). nih.gov
For this compound, biochemical assays have demonstrated its high selectivity for V-type H+-ATPases over other types of ATPases, including F-type and P-type H+-ATPases, and porcine P-type Na+,K+-ATPase. chemicalbook.com Studies have reported IC50 values for yeast V-type ATPase in the nanomolar range, while IC50 values for other ATPases were significantly higher, indicating a greater than 2000-fold selectivity for V-ATPases. chemicalbook.com
These assays provide crucial data on the direct biochemical interaction and the strength of the inhibitory effect of this compound on its target enzyme. nih.gov
Cellular Imaging Techniques for Intracellular Localization and Dynamics
Cellular imaging techniques are invaluable for visualizing the distribution and movement of a compound within living cells, providing insights into its cellular uptake, localization to specific organelles, and dynamic interactions. numberanalytics.comazolifesciences.com
Live-cell imaging techniques, utilizing fluorescent probes or labeled compounds, allow researchers to observe cellular processes in real-time. numberanalytics.com Techniques such as confocal microscopy, super-resolution microscopy (e.g., PALM, STORM), and light-sheet microscopy offer varying levels of spatial and temporal resolution to study intracellular dynamics. numberanalytics.comazolifesciences.comnih.gov
While specific detailed research findings on the intracellular localization and dynamics of this compound using these advanced imaging techniques were not extensively detailed in the search results, the application of such methods would typically involve:
Labeling this compound: Attaching a fluorescent tag to this compound that does not significantly alter its biological activity.
Cellular Uptake Studies: Monitoring how this compound enters the cell and its initial distribution.
Organelle Localization: Using fluorescent markers for specific organelles (e.g., lysosomes, endosomes) to determine where this compound accumulates within the cell. This is particularly relevant given its known target, V-ATPase, which is located in the membranes of various organelles.
Dynamics and Trafficking: Observing the movement and trafficking of labeled this compound within the cellular environment over time. numberanalytics.comrsc.org
Co-localization Studies: Assessing if labeled this compound co-localizes with its presumed target, V-ATPase, or with other cellular components.
These imaging approaches can complement biochemical assays by providing a visual understanding of where and how this compound exerts its effects within the complex cellular environment. nih.gov
Biological Activities of Viranamycin a in in Vitro Models
Antimicrobial Activity Profile
The antimicrobial potential of Viranamycin A has been evaluated against a range of bacteria, with a particular focus on Gram-positive organisms. These studies are crucial for understanding the compound's spectrum of activity and its potential utility in combating bacterial growth.
Antibacterial Activity Against Gram-Positive Organisms
Initial screenings of this compound have demonstrated its inhibitory effects against certain Gram-positive bacteria. While comprehensive data across a wide array of species is not extensively documented in publicly available literature, preliminary findings suggest a level of antibacterial action that warrants further investigation. The precise mechanisms by which this compound exerts its effects on these bacteria are still under exploration.
Evaluation of Inhibitory Concentrations (e.g., IC50, MIC, MBC)
The potency of an antimicrobial agent is quantified by determining its inhibitory and bactericidal concentrations. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of a compound that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
Table 1: Inhibitory Concentrations of this compound Against Gram-Positive Bacteria
| Gram-Positive Organism | MIC (µg/mL) | MBC (µg/mL) |
| Data Not Available | Data Not Available | Data Not Available |
Cytotoxic Activities in Cell Lines
In addition to its antimicrobial properties, this compound has been assessed for its ability to inhibit the growth of cancer cells. These in vitro studies utilize established cancer cell lines to gauge the compound's cytotoxic potential.
Inhibition of Cancer Cell Line Proliferation (e.g., P388 Mouse Leukemia, KB Human Squamous-Cell-Carcinoma Cells)
The cytotoxic effects of this compound have been examined against P388 mouse leukemia cells and KB human squamous-cell-carcinoma cells. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, is a key parameter in these evaluations.
Detailed experimental data providing specific IC50 values for this compound against these cell lines are not currently published in accessible scientific resources. Such data is essential for a quantitative understanding of its cytotoxic potency.
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µg/mL) |
| P388 Mouse Leukemia | Data Not Available |
| KB Human Squamous-Cell-Carcinoma Cells | Data Not Available |
Cell Cycle Analysis and Apoptosis Induction Mechanisms
Understanding the mechanism by which a compound induces cell death is a fundamental aspect of cancer research. Cell cycle analysis can reveal if a compound halts cell proliferation at a specific phase, while apoptosis assays determine if it triggers programmed cell death.
The specific effects of this compound on the cell cycle progression and the induction of apoptosis in cancer cell lines have not been detailed in the available scientific literature. Further research is necessary to elucidate the molecular pathways through which this compound may exert its cytotoxic effects.
Chemical Synthesis and Derivative Design of Viranamycin a
Synthetic Challenges and Strategies for Total Synthesis
The total synthesis of complex natural products, including those with significant biological activity, has reached a high level of sophistication. Despite this, the "ideal synthesis" remains a goal, with current methods often involving lengthy protecting-group strategies and extensive purification nih.gov. Challenges in total synthesis include achieving efficiency and scalability nih.gov.
Retrosynthetic Analysis and Key Intermediate Synthesis
Retrosynthetic analysis is a fundamental problem-solving technique in organic chemistry used to design synthetic routes for complex molecules. It involves working backward from the target molecule to identify simpler precursors numberanalytics.combibliotekanauki.pl. This process deconstructs the target molecule into progressively simpler structures, ultimately leading to readily available starting materials bibliotekanauki.pl. Key concepts in retrosynthetic analysis include retrosynthetic disconnection, where bonds are broken to identify precursors, and synthons, which are idealized fragments used in the analysis numberanalytics.com. The process can be represented as a retrosynthetic tree, illustrating possible pathways bibliotekanauki.pl. Identifying key functional groups and potential disconnection sites is the initial step in this analysis numberanalytics.com. The presence of specific functional groups can suggest suitable disconnection strategies based on known reactions numberanalytics.com. Retrosynthetic analysis has been instrumental in the synthesis of numerous complex natural products and pharmaceuticals numberanalytics.com.
Key intermediates are crucial in a synthetic route, representing significant waypoints that are synthesized and then transformed in subsequent steps to build the final target molecule researchgate.net. The identification and synthesis of these intermediates are critical for the successful execution of a total synthesis researchgate.net.
Stereocontrol and Enantioselective Approaches
Stereocontrol, particularly enantioselective synthesis, is a critical aspect of synthesizing complex molecules with defined biological activity, as different stereoisomers can have vastly different biological effects wikipedia.org. Enantioselective synthesis, also known as asymmetric synthesis, is defined as a chemical reaction or sequence that forms one or more new elements of chirality in a molecule, producing stereoisomeric products in unequal amounts wikipedia.org. Achieving high enantioselectivity can be challenging because enantiomers have identical enthalpies and entropies and would ideally be produced in equal amounts in an undirected process, resulting in a racemic mixture wikipedia.org.
Enantioselective synthesis is achieved by employing a chiral feature, such as a chiral catalyst or auxiliary, that favors the formation of one enantiomer over the other through interactions at the transition state wikipedia.orgnih.gov. Approaches to enantioselective synthesis include enantioselective catalysis, the use of chiral auxiliaries, biocatalysis, enantioselective organocatalysis, and chiral pool synthesis wikipedia.org. Chiral pool synthesis utilizes readily available chiral starting materials that are manipulated through a series of reactions, often with achiral reagents, to obtain the desired chiral target molecule wikipedia.org.
Development of Novel Synthetic Methodologies
The development of novel synthetic methodologies is crucial for overcoming the challenges associated with the synthesis of complex molecules like Viranamycin A. This involves inventing, discovering, and developing new reactions, reagents, and catalysts ias.ac.in. These advancements aim to improve efficiency, selectivity, and sustainability in organic synthesis nih.govthieme.demdpi.com. Novel methodologies can include the use of new catalytic systems, such as organocatalysis or nanocatalysis, and the development of more efficient reaction conditions, including solvent-free processes or those utilizing microwave or photoredox catalysis nih.govthieme.demdpi.comrsc.org. The goal is often to achieve transformations that are not easily accessible by conventional approaches nih.gov.
Semisynthesis and Late-Stage Functionalization of this compound
Semisynthesis involves using a naturally occurring starting material, which already possesses a significant portion of the target molecule's structure, and then completing the synthesis through a series of chemical transformations. This approach can be advantageous for complex natural products where total synthesis is particularly challenging nih.gov.
Design and Synthesis of this compound Analogs and Derivatives
The design and synthesis of analogs and derivatives of natural products like this compound are critical for exploring their biological activity, improving their properties, and potentially developing new therapeutic agents rsc.orgmdpi.com. This process involves modifying the chemical structure of the parent compound to create a series of related molecules pensoft.net. These modifications can include changes to functional groups, alterations to the carbon skeleton, or the introduction of new substituents pensoft.net.
The synthesis of these analogs often utilizes established organic synthesis techniques, but can also involve the development of new routes or the application of strategies like semisynthesis and late-stage functionalization nih.govmdpi.compensoft.net. The goal is to create a library of compounds with subtle or significant structural differences that can then be evaluated for their biological activity nih.govpensoft.net.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies investigate the relationship between the chemical structure of a molecule and its biological activity wikipedia.orggardp.orgnih.gov. By synthesizing and testing a series of analogs with systematic structural variations, researchers can identify which parts of the molecule are essential for its activity and how modifications influence potency, selectivity, and other biological properties wikipedia.orggardp.orgnih.gov.
Identification of Pharmacophore Elements for Specific Biological Activities
Pharmacophore modeling is a widely used computational technique in drug design to identify the essential structural features of a molecule responsible for its biological activity. nih.govcolumbiaiop.ac.inmdpi.com A pharmacophore represents the spatial arrangement of chemical features necessary for optimal interaction with a specific biological target. nih.govmdpi.com These features can include hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and ionizable groups. nih.gov
The analysis of structure-activity relationships (SAR) is fundamental to identifying pharmacophore elements. collaborativedrug.comwikipedia.orgresearchgate.net By examining a series of structurally related compounds and their biological activities, researchers can deduce which parts of the molecule are crucial for activity and which modifications are tolerated or enhance activity. wikipedia.orgresearchgate.net This process can involve synthesizing derivatives of a natural product to explore how structural changes impact biological effects. wikipedia.org
In the context of plecomacrolides like this compound, a notable pharmacophore element often discussed is a C₅N moiety. nih.govsdu.edu.cn This functional group is present in various secondary metabolites and frequently acts as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. nih.govsdu.edu.cn The biosynthesis of this C₅N unit has been proposed to originate from 5-aminolevulinic acid (5-ALA). nih.govsdu.edu.cn
While direct detailed SAR studies specifically on this compound's pharmacophore for particular biological activities are not extensively detailed in the provided snippets, the general principles of pharmacophore identification and SAR analysis applied to related plecomacrolides and other compound classes are relevant. For instance, studies on other compound series have utilized SAR data to understand the impact of different substituents and structural changes on inhibitory activity against targets like carbonic anhydrases. nih.gov These studies often involve quantifying biological activity (e.g., inhibition constants) for a series of analogs and correlating these values with structural variations. nih.gov
The design of derivatives, either through total synthesis, semi-synthesis, or modification of natural isolates, is a key strategy to probe pharmacophore elements and optimize biological activity. wikipedia.org Semi-synthesis, which uses natural products as starting materials for chemical modification, is particularly relevant for complex molecules like macrolides. wikipedia.org
Given the information available, a hypothetical representation of how pharmacophore elements might be studied for this compound's interaction with a target, based on general principles and observations from related compounds, could involve identifying key hydrogen bonding sites, hydrophobic regions, and the spatial orientation of the macrolactone ring and its side chains.
Illustrative Data Table Concept (Based on General SAR Principles, Not Specific this compound Data from Snippets):
While specific data for this compound pharmacophore mapping is not available in the search results, the following table illustrates the type of data that would be generated in a structure-activity relationship study to identify pharmacophore elements. Researchers would synthesize or isolate derivatives with specific modifications and measure their biological activity against a defined target.
| Compound / Derivative | Structural Modification | Biological Activity (e.g., IC₅₀ or Kᵢ) | Putative Pharmacophore Contribution |
| This compound | None | Value X | Baseline activity |
| Derivative 1 | Modification at Position Y | Value Y | Change in activity suggests importance of Position Y |
| Derivative 2 | Removal of Functional Group Z | Value Z | Loss of activity suggests Functional Group Z is a key pharmacophore element |
| Derivative 3 | Addition of Group W | Value W | Enhanced activity suggests favorable interaction with Group W |
Detailed research findings in pharmacophore identification would typically involve:
Synthesis or isolation of a series of analogs of this compound.
Quantitative assessment of the biological activity of each analog against a specific target (e.g., V-ATPase). nih.govsdu.edu.cn
Computational modeling to align active compounds and identify common spatial arrangements of chemical features. columbiaiop.ac.inmdpi.comnih.gov
Statistical analysis to correlate structural variations with observed differences in activity (QSAR). wikipedia.orgresearchgate.net
The C₅N moiety, mentioned as a potential pharmacophore in plecomacrolides, highlights the importance of nitrogen and adjacent carbon atoms in mediating interactions, likely through hydrogen bonding. nih.govsdu.edu.cn Further research would be needed to fully elucidate the complete pharmacophore of this compound for its specific biological activities, involving detailed synthesis and biological evaluation of targeted derivatives.
Chemical Biology Applications of Viranamycin a
Utilization of Viranamycin A as a Chemical Probe for Biological Processes
The primary application of Virginiamycin M1 as a chemical probe has been in the detailed investigation of the bacterial ribosome, the cellular machinery responsible for protein synthesis. Its specific binding to the 50S ribosomal subunit allows for precise interrogation of ribosomal structure and function.
Virginiamycin M1 has been instrumental as a chemical probe for elucidating the topography of the peptidyltransferase center (PTC) on the 50S ribosomal subunit. oup.com By binding within the PTC, Virginiamycin M1 inhibits peptide bond formation, a critical step in protein elongation. drugbank.com
Chemical probing experiments have provided granular insights into the interaction between Virginiamycin M1 and the 23S rRNA, a key component of the large ribosomal subunit. These studies have demonstrated that the binding of Virginiamycin M1 protects specific bases within the 23S rRNA from chemical modification. oup.comnih.govnih.gov This protective effect indicates a direct interaction and has been crucial in mapping the antibiotic's binding site.
Specifically, the use of chemical reagents in these probing studies has revealed that Virginiamycin M1 binding leads to conformational changes within the ribosome. oup.comnih.govnih.gov This alteration in ribosome structure is believed to be a key aspect of its inhibitory mechanism.
The synergistic relationship with Virginiamycin S1 is also a critical aspect of its use in studying ribosomal function. Virginiamycin M1 enhances the affinity of the ribosome for Virginiamycin S1. nih.gov This cooperative binding has been explored using techniques such as affinity labeling with derivatives of Virginiamycin S, which has helped to identify the ribosomal proteins in proximity to the binding site. nih.gov
Table 1: Research Findings on Virginiamycin M1 as a Chemical Probe
| Research Area | Key Findings | Techniques Used |
|---|---|---|
| Ribosomal Binding Site | Binds to the 50S ribosomal subunit at the peptidyl transferase center. | Biochemical assays, Chemical probing |
| Interaction with 23S rRNA | Protects specific rRNA bases from chemical modification, indicating direct interaction. | Chemical probing |
| Mechanism of Action | Induces conformational changes in the ribosome, inhibiting peptide bond formation. | Chemical probing, In vitro protein synthesis assays |
| Synergy with Virginiamycin S1 | Enhances the binding of Virginiamycin S1 to the ribosome. | Affinity labeling, Fluorescence energy transfer |
Currently, there is a lack of available scientific literature detailing the use of Virginiamycin M1 as a chemical probe for the investigation of specific cellular signaling pathways beyond its direct impact on protein synthesis.
Development of this compound-Based Tools for Biological Research
The development of modified versions of Virginiamycin M1 for broader biological research applications is not extensively documented.
There is no readily available information on the synthesis or application of fluorescently or affinity-tagged probes derived from Virginiamycin M1. While affinity labeling has been employed with its synergistic partner, Virginiamycin S, to identify ribosomal protein components at its binding site, similar tools based on Virginiamycin M1 have not been described in the reviewed literature. nih.gov
Integration of Chemical Approaches to Manipulate Biological Systems
The use of Virginiamycin M1 to manipulate biological systems is primarily confined to its role as an inhibitor of bacterial protein synthesis. drugbank.com Its application in more complex manipulations of biological systems has not been reported.
Role in Advancing Understanding of Natural Product Bioactivity
Virginiamycin M1 has played a significant role in advancing the understanding of the bioactivity of natural products, particularly in the context of synergistic antibiotic action. nih.gov The synergistic interaction between Virginiamycin M1 and Virginiamycin S1, two structurally distinct natural products, provides a classic example of how multiple compounds can work together to produce a more potent biological effect than either compound alone. nih.gov The study of this synergy has provided valuable insights into the mechanisms of antibiotic action and the potential for combination therapies.
Future Research Trajectories and Academic Perspectives
Exploration of Undiscovered Biosynthetic Genes and Pathways
A significant area for future research involves the comprehensive exploration of undiscovered genes and pathways involved in Viranamycin A biosynthesis. While some biosynthetic gene clusters (BGCs) have been linked to related natural products, the complete genetic blueprint and enzymatic cascade specifically for this compound may still hold unrevealed components. Knowledge of BGCs allows for the prioritization of strains for investigation and raises the possibility of rational manipulation nih.gov. Uncovering these elements is crucial for understanding the complete biosynthetic machinery and could pave the way for genetic engineering approaches to enhance production or create novel analogs. The identification of homologous genes in related biosynthetic families, such as the concanamycin (B1236758) family to which virustomycin (B1232303) and viranamycin belong, suggests potential avenues for discovering these unknown genes nih.gov.
Advanced Studies in Enzyme Kinetics and Mechanistic Enzymology Related to this compound Biosynthesis
Advanced studies focusing on the kinetics and mechanistic enzymology of the enzymes involved in this compound biosynthesis are essential for a thorough understanding of its production. Enzyme kinetics plays a crucial role in understanding the mechanisms of enzyme activity and inhibition, which is vital for drug development numberanalytics.com. Future research should aim to characterize the catalytic mechanisms, substrate specificities, and regulatory elements of each enzyme in the pathway. nih.govnih.gov Techniques such as single-molecule enzyme kinetics and studying enzyme kinetics in complex biological systems could provide deeper insights numberanalytics.com. Understanding the intricate details of these enzymatic transformations, potentially involving radical-mediated reactions as seen in other natural product biosynthesis, will be key nih.gov. This knowledge can inform efforts to optimize enzymatic reactions for industrial applications and potentially lead to the design of enzyme inhibitors or activators that modulate this compound production numberanalytics.comsolubilityofthings.com. Combining protein crystallography, computational methods, and kinetic modeling can provide a deep understanding of protein-ligand interactions, crucial for designing new drugs cnr.it.
Computational Modeling and In Silico Approaches for Structure-Based Design of this compound Derivatives
Computational modeling and in silico approaches offer powerful tools for the structure-based design of this compound derivatives. qjmhs.comijdrt.comsysrevpharm.org These methods can expedite the drug discovery process by providing insights into the interactions between molecules and their biological targets ijdrt.com. Future research can leverage techniques such as molecular docking, virtual screening, and molecular dynamics simulations to predict how modifications to the this compound structure might affect its activity, binding affinity, and other pharmacological properties. ijdrt.comnih.govajol.info Integrating structure-based and ligand-based approaches can enhance the reliability and efficiency of these computational methods nih.gov. This allows for the rational design of novel analogs with potentially improved efficacy, altered specificity, or reduced toxicity before embarking on costly and time-consuming synthesis qjmhs.comijdrt.comajol.infomdpi.comijfmr.com.
Investigation of Resistance Mechanisms at the Molecular and Cellular Level
Investigating the mechanisms of resistance to this compound at the molecular and cellular level is a critical future research direction. Understanding how organisms develop resistance is essential for developing strategies to overcome or prevent it nih.govsciencepublishinggroup.com. Future studies should focus on identifying the specific molecular targets of this compound and characterizing the mechanisms by which cells evade its effects. This could involve studying efflux pump mechanisms, alterations in the target site, enzymatic detoxification, or other cellular adaptations. nih.govsciencepublishinggroup.commdpi.com Research into the genetics and molecular mechanisms of resistance is necessary to find ways to avoid conditions that promote resistant pathogens sciencepublishinggroup.com. Unraveling these mechanisms holds promise for innovating treatment strategies and developing new approaches to combat drug resistance problems sciencepublishinggroup.commdpi.com.
Novel Applications of this compound in Chemical Probe Development
The development of novel applications of this compound in chemical probe development is an exciting area for future exploration. Chemical probes are small molecules designed to selectively bind to and alter the function of specific protein targets, serving as critical tools in basic research and drug discovery promega.commskcc.orgnih.gov. Future research could involve modifying this compound to create labeled probes (e.g., fluorescent or biotinylated) that can be used to track its distribution, identify its cellular targets, and study its mechanism of action in complex biological systems promega.commskcc.orgresearchgate.net. These probes can help address fundamental questions about biological pathways and validate potential therapeutic targets researchgate.net.
Q & A
Q. What experimental methodologies are most reliable for structural elucidation of Viranamycin A?
To confirm the stereochemistry and functional groups of this compound, employ a combination of 2D NMR techniques (e.g., 1H-13C HSQC, HMBC) and X-ray crystallography . Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular formula accuracy. For unresolved signals, use isotopic labeling or computational modeling (e.g., density functional theory) to resolve ambiguities .
Q. How can researchers establish the biosynthetic pathway of this compound in microbial systems?
Utilize genome mining of producer strains to identify gene clusters linked to polyketide synthase (PKS) or nonribosomal peptide synthetase (NRPS) systems. Validate pathways via gene knockout experiments and LC-MS/MS analysis of intermediates. Comparative metabolomics (e.g., GNPS libraries) can map precursor incorporation .
Q. What in vitro assays are appropriate for evaluating this compound’s bioactivity?
Design dose-response assays (e.g., MIC determination for antimicrobial activity) with positive controls (e.g., known antibiotics) and negative controls (solvent-only). Use standardized cell lines (ATCC) and replicate experiments (n ≥ 3) to ensure statistical significance. Include cytotoxicity assays (e.g., MTT) to differentiate bioactivity from general toxicity .
Advanced Research Questions
Q. How should researchers address contradictory data in this compound’s mechanism of action across studies?
Conduct systematic reviews of existing literature to identify variables causing discrepancies (e.g., strain specificity, assay conditions). Replicate conflicting experiments under controlled parameters (pH, temperature, solvent). Use meta-analysis to quantify effect sizes and identify outliers. For unresolved contradictions, propose hypotheses (e.g., allosteric modulation) for further testing .
Q. What strategies optimize this compound’s yield in heterologous expression systems?
Screen promoter systems (e.g., T7, inducible) and codon-optimize biosynthetic genes for the host organism. Monitor yield via fermentation profiling (pH, O2 levels) and LC-MS quantification. Employ Design of Experiments (DoE) to test variables (e.g., carbon sources, induction timing) and identify synergistic effects .
Q. How can computational models improve this compound’s target prediction?
Apply molecular docking (AutoDock Vina) against pathogen-specific protein libraries (e.g., Mycobacterium tuberculosis enzymes). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Use machine learning (e.g., Random Forest) to correlate structural features with bioactivity datasets .
Data Analysis & Reproducibility
Q. What statistical frameworks are critical for validating this compound’s dose-response data?
Fit dose-response curves using nonlinear regression (e.g., Hill equation) and report IC50/EC50 values with 95% confidence intervals. Apply ANOVA for multi-group comparisons and correct for multiple testing (e.g., Bonferroni). Share raw data and analysis scripts (GitHub, Zenodo) to ensure reproducibility .
Q. How do researchers assess batch-to-batch variability in this compound production?
Implement quality-by-design (QbD) principles: monitor critical quality attributes (CQAs) like purity (>95% via HPLC) and stability (accelerated degradation studies). Use principal component analysis (PCA) to correlate process parameters (e.g., fermentation time) with output variability .
Ethics & Safety
Q. What safety protocols are mandatory for handling this compound in lab settings?
Follow OSHA GHS guidelines : use fume hoods for powder handling, wear PPE (gloves, goggles), and store compounds in labeled, airtight containers. Conduct risk assessments for waste disposal (e.g., autoclaving biohazardous cultures). Document incidents via institutional safety committees .
Literature & Reporting
Q. How should researchers frame this compound studies in manuscripts to meet journal standards?
Structure abstracts using PICO format (Problem, Intervention, Comparison, Outcome) and highlight novelty (e.g., "first evidence of anti-biofilm activity"). In methods, detail instrument parameters (e.g., HPLC gradient) for replication. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for supplementary materials .
Q. Tables for Methodological Reference
| Research Aspect | Recommended Techniques | Validation Criteria |
|---|---|---|
| Structural Elucidation | 2D NMR, X-ray crystallography, HRMS | R-factor < 0.05, δ (ppm) match databases |
| Bioactivity Screening | MIC assays, cytotoxicity (MTT) | Z’ factor > 0.5, IC50 ± SEM |
| Biosynthetic Pathway Analysis | Gene knockout, LC-MS/MS metabolomics | Loss-of-function phenotype confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
